4-Bromo-2-butyl-2H-1,2,3-triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10BrN3 |
|---|---|
Molecular Weight |
204.07 g/mol |
IUPAC Name |
4-bromo-2-butyltriazole |
InChI |
InChI=1S/C6H10BrN3/c1-2-3-4-10-8-5-6(7)9-10/h5H,2-4H2,1H3 |
InChI Key |
QXVHQUXDGGWDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1N=CC(=N1)Br |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 Bromo 2 Butyl 2h 1,2,3 Triazole and Its Derivatives
Regioselective Construction of the 2H-1,2,3-Triazole Scaffold
The regioselective synthesis of 2-substituted-2H-1,2,3-triazoles is a significant area of research, with several catalytic systems developed to favor the formation of this isomer. nih.govnih.gov The choice of catalyst and reaction conditions plays a crucial role in directing the cycloaddition to yield the desired N2-substituted product. researchgate.net
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches with N2-Selectivity Considerations
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, typically yielding 1,4-disubstituted 1H-1,2,3-triazoles with high regioselectivity. acs.orgrsc.orgnih.gov However, achieving N2-selectivity to form 2H-1,2,3-triazoles via CuAAC is less common and requires specific strategies. One approach involves a three-component reaction between a terminal alkyne, sodium azide (B81097), and formaldehyde, catalyzed by copper(I). acs.orgfrontiersin.org This reaction proceeds through a 1-hydroxymethyl-1H-1,2,3-triazole intermediate, which then rearranges to the more thermodynamically stable 2-hydroxymethyl-2H-1,2,3-triazole. acs.org This intermediate can then be further functionalized.
Another strategy to influence regioselectivity in copper-catalyzed systems involves the use of specific ligands and reaction conditions. While the classic CuAAC is highly specific for the 1,4-isomer, research into ligand effects and alternative copper sources continues to explore possibilities for altering this selectivity. nih.govmdpi.com The formation of a copper acetylide intermediate is a key step in the widely accepted mechanism for CuAAC, leading to the 1,4-regioisomer. rsc.orgnih.gov
It has been noted that the alkylation of NH-1,2,3-triazoles can lead to a mixture of N1 and N2 substituted isomers. nih.govresearchgate.net However, specific conditions, such as the use of sodium carbonate as a base in DMF, have been shown to preferentially yield 2-substituted triazoles. nih.gov
Table 1: Comparison of Catalytic Systems for Triazole Synthesis
| Catalyst System | Predominant Isomer | Key Features |
| Copper(I) | 1,4-disubstituted (1H) | High efficiency, mild conditions, classic "click" reaction. acs.orgnih.gov |
| Copper(I) with Formaldehyde | 2-substituted (2H) | Three-component reaction, proceeds through a rearranging intermediate. acs.orgfrontiersin.org |
| Ruthenium(II) | 1,5-disubstituted (1H) | Complements CuAAC, works with internal alkynes. acs.orgchalmers.senih.gov |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Other Metal-Catalyzed Methods for Regioisomeric Control
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful alternative to CuAAC, characteristically yielding the 1,5-disubstituted 1H-1,2,3-triazole regioisomer. acs.orgchalmers.senih.gov This complementary regioselectivity makes RuAAC a valuable tool for accessing a different class of triazole derivatives. The reaction is catalyzed by ruthenium(II) complexes, such as CpRuCl(COD) or [CpRuCl]4, and proceeds through a distinct mechanism from CuAAC, involving the activation of the alkyne via π-interactions. acs.orgnih.govamazonaws.com RuAAC is also effective for the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles. acs.orgnih.gov
While RuAAC is the primary method for obtaining 1,5-isomers, other metal-catalyzed systems have been explored for triazole synthesis. Palladium-catalyzed three-component reactions of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide have been shown to produce allyltriazoles, which can be subsequently deallylated. organic-chemistry.org The mechanism is thought to involve the formation of a 1-allylpalladium-1,2,3-triazole complex that can rearrange to the 2H-isomer. acs.org
Metal-Free and Organocatalytic Cycloaddition Strategies
In recent years, metal-free and organocatalytic approaches for the synthesis of 1,2,3-triazoles have gained significant attention. rsc.orgresearchgate.netnih.gov These methods offer advantages in terms of avoiding residual metal contamination in the final products.
One such strategy involves the Michael addition of NH-1,2,3-triazole to α,β-unsaturated ketones. The regioselectivity of this reaction can be controlled by the reaction conditions. Neat conditions tend to produce 1H-1,2,3-triazolyl-ketones, while the use of aprotic solvents with a catalytic base leads to the corresponding 2H-regioisomers. nih.govnih.gov
Organocatalytic methods, utilizing small organic molecules as catalysts, have also been developed for the synthesis of substituted 1,2,3-triazoles. nih.gov For instance, a multi-component reaction of phosphonium (B103445) salts, aldehydes, and sodium azide, catalyzed by an organocatalyst, can yield 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org Other metal-free approaches include the reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate in DMSO, which can regioselectively produce 1,4- or 1,5-disubstituted and 1,4,5-trisubstituted triazoles. nih.gov
Direct Bromination and Post-Synthetic Halogenation Methodologies at the C4-Position
Once the desired 2-butyl-2H-1,2,3-triazole scaffold is obtained, the next crucial step is the selective introduction of a bromine atom at the C4-position.
Electrophilic Bromination Mechanisms and Control
The direct bromination of the 1,2,3-triazole ring can be achieved through electrophilic substitution. The triazole ring is generally considered electron-deficient, which can make electrophilic substitution challenging. cdnsciencepub.com However, the use of highly reactive brominating agents can overcome this deactivation. For example, a combination of bromine and silver sulfate (B86663) in concentrated sulfuric acid generates a potent electrophilic species, likely AgBr₂⁺, which has been used to brominate 2-phenyl-1,2,3,2H-triazole. cdnsciencepub.com
N-Bromosuccinimide (NBS) is a widely used and convenient reagent for electrophilic bromination. nih.gov The reaction mechanism typically involves the polarization of the Br-N bond, making the bromine atom electrophilic. arkat-usa.org The reactivity of NBS can be enhanced under acidic conditions or in polar solvents. nih.govarkat-usa.org The control of regioselectivity in the bromination of substituted triazoles is critical. In some cases, bromination can occur at other positions on the molecule, depending on the directing effects of existing substituents. arkat-usa.org A method for preparing 2-substituted-4-bromo-1,2,3-triazoles involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF, suggesting a post-synthetic modification approach. organic-chemistry.org
The general mechanism for electrophilic aromatic bromination involves two main steps:
The electrophile attacks the aromatic ring, forming a positively charged intermediate (a sigma complex or arenium ion). libretexts.org
A proton is removed from the intermediate to restore aromaticity, resulting in the substituted product. libretexts.org
Photochemical and Electrochemical Bromination Techniques
Modern synthetic methods offer alternative approaches to traditional electrophilic bromination, including photochemical and electrochemical techniques. These methods can provide milder reaction conditions and unique reactivity patterns.
Photochemical bromination often utilizes visible-light photoredox catalysis. acs.org In this approach, a photocatalyst, such as erythrosine B, absorbs visible light and activates a brominating agent like NBS. nih.govacs.org This activation can proceed through a photo-oxidative pathway, which increases the electrophilicity of the bromine atom, facilitating the bromination of arenes and heteroarenes under mild conditions. nih.govacs.org This technique can offer high regioselectivity and short reaction times. nih.gov
Electrochemical bromination presents a sustainable and reagent-efficient alternative. mdpi.comrsc.orgfrontiersin.orgrsc.org In this method, a stable bromine source, such as a bromide salt (e.g., Bu₄NBr), is used in an electrochemical cell. frontiersin.org An electric current is applied to generate the reactive bromine species in situ. This technique avoids the need for stoichiometric chemical oxidants. frontiersin.org Electrochemical methods have been successfully applied to the bromination and bromofunctionalization of various organic molecules, including N-heterocycles. mdpi.comrsc.orgrsc.org The choice of electrode material and the presence of a base can be crucial for the success of the reaction. mdpi.com
Incorporation of the Butyl Moiety through Alkylation and Derivatization
The synthesis of 4-Bromo-2-butyl-2H-1,2,3-triazole hinges on the regioselective introduction of the butyl group onto the N-2 position of the triazole ring. Direct alkylation of the 4-bromo-1H-1,2,3-triazole precursor is the most straightforward approach. Research has demonstrated that the presence of a bromine atom at the C-4 position effectively directs alkylating agents to the N-2 nitrogen, leading to the desired isomer with high selectivity. organic-chemistry.orgnih.gov
The reaction is typically carried out by treating 4-bromo-NH-1,2,3-triazole with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, in the presence of a suitable base and solvent. organic-chemistry.orgnih.gov Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly employed, and bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) have proven effective in promoting the reaction. organic-chemistry.orgmdpi.com The choice of base and solvent can significantly influence the regioselectivity and yield, with studies indicating that DMF is a superior solvent for achieving high N-2 selectivity. organic-chemistry.orgresearchgate.net This bromo-directed alkylation strategy is a powerful tool, as the bromine atom not only ensures the correct regiochemistry but can also serve as a handle for further functionalization, for instance, through Suzuki cross-coupling reactions to create more complex poly-substituted triazoles. organic-chemistry.orgnih.gov
Table 1: Conditions for N-2 Alkylation of Substituted 1,2,3-Triazoles
| Precursor | Alkylating Agent | Base | Solvent | Temperature | Yield (N-2 Isomer) | Reference |
| 4-Bromo-NH-1,2,3-triazole | Alkyl Halides | K₂CO₃ | DMF | Room Temp. | High | organic-chemistry.orgnih.gov |
| 5-Aryl-4-trifluoroacetyl-NH-1,2,3-triazole | Benzyl Bromide | Na₂CO₃ | DMF | Not specified | 84-86% | mdpi.com |
| 4-Phenyl-1,2,3-triazole | Ethyl Chloroacetate | Triethylamine | DMF | Not specified | Good (5:1 ratio of N-2:N-1) | researchgate.net |
Green Chemistry Principles in the Synthesis of Functionalized Triazoles
The synthesis of functionalized triazoles is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rsc.org This involves developing methods that minimize waste, use less hazardous substances, improve energy efficiency, and employ renewable feedstocks. rsc.orgmdpi.com For triazole synthesis, this translates into a focus on alternative reaction media, energy sources, and catalytic systems to move away from traditional methods that often rely on toxic solvents, harsh conditions, and generate significant waste. rsc.org
Solvent-Free and Solvent-Minimizing Methodologies
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. To this end, solvent-free and solvent-minimizing techniques have been successfully applied to triazole synthesis.
One notable solvent-free method is mechanochemistry, specifically ball-milling. rsc.org This technique involves the grinding of solid reactants together, where the mechanical energy initiates the chemical reaction. For instance, 1,2,3-triazole derivatives can be synthesized in a one-pot, three-component reaction of alkyl halides, sodium azide, and terminal alkynes over a copper/alumina catalyst under ball-milling conditions, completely avoiding the use of bulk solvents. rsc.org This method is not only environmentally friendly but also simplifies product isolation, as chromatographic purification is often not required. rsc.org Other approaches include performing reactions under neat conditions (without any solvent), which has been shown to provide 1,4-disubstituted-1,2,3-triazoles in high yields and purities within minutes using a polymer-supported copper(I) catalyst.
Table 2: Comparison of Solvent-Free vs. Conventional Synthesis of Triazoles
| Method | Catalyst | Solvent | Reaction Time | Purification | Key Advantage | Reference |
| Ball-Milling | Cu/Al₂O₃ | None | Not specified | Simple washing | Avoids hazardous solvents, recyclable catalyst | rsc.org |
| Neat Reaction | Polymer-supported Cu(I) | None | Minutes | Filtration | Fast, high purity, no solvent waste | Not specified |
| Conventional | Various | DMF, Toluene, etc. | Hours to Days | Chromatography | Well-established | Not specified |
Microwave and Ultrasound-Assisted Synthesis
Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools for accelerating organic reactions, aligning with green chemistry's goal of energy efficiency. rsc.orgnih.gov
Microwave-assisted synthesis utilizes microwave energy to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times, from hours to mere minutes, along with increased product yields and purity. nih.gov This technique has been extensively used for synthesizing various 1,2,3- and 1,2,4-triazole (B32235) derivatives. nih.gov The efficiency of microwave heating can reduce the occurrence of side reactions, simplifying purification and further enhancing the green credentials of the synthesis. rsc.org
Ultrasound-assisted synthesis , or sonochemistry, uses the energy from acoustic cavitation to promote chemical reactions. This method offers an efficient and economical route to bioactive molecules, providing good yields in short timeframes under mild conditions. nih.govnih.gov For example, the synthesis of 1,2,4-triazole derivatives using ultrasound irradiation was completed in 39–80 minutes with yields of 65–80%, whereas the same reaction under conventional heating required 10–36 hours and resulted in lower yields. nih.gov This demonstrates the significant potential of sonication to enhance reaction efficiency and reduce energy consumption. nih.gov
Table 3: Ultrasound vs. Conventional Synthesis of Triazole Derivatives nih.gov
| Method | Temperature | Reaction Time | Yield |
| Ultrasound-Assisted | 45–55°C | 39–80 min | 65–80% |
| Conventional Heating | Not specified | 10–36 h | Moderate |
Biocatalytic Approaches
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry. Enzymes operate under mild conditions (pH and temperature), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable, making them ideal green catalysts. researchgate.netconicet.gov.ar
In the context of triazole synthesis, biocatalysis offers solutions to key challenges, such as the regioselective alkylation of heterocycles with multiple nitrogen atoms. researchgate.net The synthesis of N-2 substituted triazoles often yields a mixture of N-1 and N-2 isomers with conventional methods, requiring costly and wasteful separation processes. researchgate.net Enzymatic reactions, potentially using alkyltransferases, can achieve high regioselectivity, producing the desired isomer with high precision and avoiding the formation of byproducts. researchgate.net While the direct enzymatic synthesis of this compound is not yet widely documented, the principles and successful application in related systems highlight its potential. For example, enzymes like Candida antarctica lipase (B570770) B (CALB) have been used in synthetic routes to create chiral building blocks for triazole synthesis. chemrxiv.org The integration of biocatalysis, either through isolated enzymes or whole-cell systems, into the synthesis of functionalized triazoles is a promising area for future development, offering a highly sustainable pathway to these valuable compounds. conicet.gov.arnih.gov
Reactivity and Mechanistic Pathways of 4 Bromo 2 Butyl 2h 1,2,3 Triazole
Transformations Involving the C-Br Bond
The C-Br bond on the electron-deficient 1,2,3-triazole ring is the primary site for functionalization. This is facilitated through various reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
The 1,2,3-triazole ring's electron-withdrawing nature activates the C4 position for Nucleophilic Aromatic Substitution (SNAr). This allows the displacement of the bromide ion by a range of nucleophiles. While specific studies on 4-bromo-2-butyl-2H-1,2,3-triazole are not prevalent, the reactivity of analogous bromo-triazine and purine (B94841) systems provides insight. For instance, 5-bromo-1,2,3-triazines readily undergo SNAr with phenols under basic conditions. acs.org This reaction proceeds via a concerted mechanism where the phenoxide ion adds to the carbon and the bromide is expelled simultaneously. acs.org Similarly, 1,2,3-triazoles have been employed as leaving groups in SNAr-Arbuzov reactions on purine systems, demonstrating their ability to be displaced by phosphorus nucleophiles. beilstein-journals.org This suggests that this compound can likely react with various nucleophiles, such as alkoxides, thiolates, and amines, to yield diverse 4-substituted-2-butyl-2H-1,2,3-triazoles.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at C4-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and the C4-Br bond of the triazole is an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles using a palladium complex in water has been developed, highlighting a green chemistry approach. rsc.org The reaction of 2-substituted 4-bromo-1,2,3-triazoles with boronic acids, catalyzed by palladium, provides an efficient route to 2,4,5-trisubstituted triazoles. organic-chemistry.org The use of specific phosphine (B1218219) ligands like Cy-JohnPhos and XPhos has proven effective in the Suzuki coupling of bromo-heterocycles. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-heterocycles
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent/Temp | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-NH-1,2,3-triazole derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O, 80 °C | 2,4,5-Trisubstituted 1,2,3-triazole | Good | organic-chemistry.org |
| 4-Bromo-2-ketothiazole | Heteroarylboronic ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane, 100 °C | 4-Heteroaryl-2-ketothiazole | High | nih.gov |
| Halo-1,2,3-triazole | Arylboronic acid | Pd-NHC complex | K₂CO₃ | Water | Aryl-1,2,3-triazole | N/A | rsc.org |
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org It is a reliable method for introducing alkynyl moieties at the C4 position of the triazole ring. The process typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org One-pot, three-step protocols have been developed that combine Sonogashira coupling, desilylation, and a subsequent cycloaddition to create complex triazole-containing structures. researchgate.netsigmaaldrich.com
Table 2: Examples of Sonogashira Coupling with Bromo-heterocycles
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent/Temp | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene, 100 °C | 4-Alkynyl-pyrazole derivative | Up to 96% | researchgate.net |
| 3-Mercaptopropargyl-1,2,4-triazole | Iodobenzene | Pd-Cu catalyst | N/A | N/A | 6-Benzylthiazolo[3,2-b]1,2,4-triazole | Good | capes.gov.br |
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgthieme-connect.demdpi.com This reaction can be used to introduce alkenyl substituents at the C4 position of the triazole. The reaction is typically catalyzed by palladium complexes, and its efficiency can be influenced by the choice of ligand, base, and solvent. mdpi.comresearchgate.net While often requiring high temperatures, systems using N-heterocyclic carbene (NHC) ligands have shown high stability and activity. mdpi.com
Table 3: Examples of Heck Coupling with Aryl Bromides
| Aryl Halide | Alkenes | Catalyst/Ligand | Base | Solvent/Temp | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Aryl bromides | Butyl acrylate | 1,2,4-Triazole-based Pd(II) pincer complexes | Cs₂CO₃ | DMF, 140 °C | Coupled product | Efficient | researchgate.net |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salt | K₃PO₄ | H₂O/TBAB, 130 °C | (E)-4-acetyl-stilbene | Up to 99% | mdpi.com |
Other Metal-Catalyzed Coupling Reactions (e.g., Cu-catalyzed C-N bond formation)
Copper-catalyzed reactions provide an alternative to palladium-based methods, particularly for forming carbon-heteroatom bonds. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis itself. exlibrisgroup.comexlibrisgroup.com In the context of functionalizing a pre-formed bromo-triazole, copper catalysis can be used for C-N bond formation. For example, the coupling of aryl halides with nitrogen nucleophiles (Ullmann condensation) is a classic copper-mediated reaction. These methods can be applied to this compound to introduce amine or other nitrogen-based functionalities at the C4 position. A novel four-component reaction using copper catalysis has been developed to form multiple C-N bonds in one step to create polyfunctionalized triazoles. nih.gov
Reactions at the Triazole Nitrogen Atoms (N1, N2, N3) and their Derivatives
The 1,2,3-triazole ring contains one pyrrole-type (N2) and two pyridine-type (N1, N3) nitrogen atoms. nih.gov In this compound, the N2 position is already occupied by the butyl group. The synthesis of N2-substituted 1,2,3-triazoles often relies on the alkylation of NH-1,2,3-triazoles. researchgate.net Research has shown that the presence of a bromine atom at the C4 position effectively directs alkylating agents to the N2 position, making it a regioselective process. organic-chemistry.org
Once the N2-butyl derivative is formed, the remaining N1 and N3 atoms are generally not very reactive towards electrophiles like alkyl halides due to their contribution to the ring's aromaticity and the steric hindrance from adjacent substituents. The triazole ring is known to be stable and difficult to quaternize. nih.gov However, under specific conditions or with highly reactive electrophiles, quaternization at N1 or N3 could potentially occur, leading to triazolium salts.
Furthermore, the entire triazole ring can participate in reactions. Under thermal or photochemical conditions, certain 1,2,3-triazoles can extrude N₂ and generate reactive intermediates like metal carbenoids, acting as surrogates for diazo compounds. nih.gov The triazole moiety can also function as a leaving group in nucleophilic substitution reactions on other heterocyclic systems, such as purines. beilstein-journals.org
Photochemical and Electrochemical Reactivity for Derivatization
The photochemical and electrochemical properties of triazoles are areas of growing interest.
Photochemical Reactivity: The photophysics and photochemistry of 1,2,3-triazole-based metal complexes have been studied, where the triazole ligand can influence the properties of the complex. researchgate.net For an isolated molecule like this compound, photochemical reactions could potentially be initiated. UV irradiation could induce cleavage of the C-Br bond, generating a triazolyl radical. This radical could then be trapped by other reagents or participate in cyclization reactions. Photochemical approaches have been used to synthesize spirocyclobutyl oxindoles from iodoanilides, indicating the potential for light-induced cyclization/alkylation sequences. acs.org
Electrochemical Reactivity: Electrochemical methods can also be used for derivatization. Electro-oxidative N-N coupling has been employed in the synthesis of N²-Aryl 1,2,3-triazoles. organic-chemistry.org For this compound, electrochemical reduction could be used to cleave the C-Br bond, forming a carbanion or radical intermediate that could be further functionalized. Conversely, oxidation could target the triazole ring or the butyl group, although this is less explored for derivatization purposes.
Computational and Theoretical Investigations of 4 Bromo 2 Butyl 2h 1,2,3 Triazole
Quantum Chemical Calculations (DFT) on Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G or cc-pVDZ, can determine the optimized geometry of 4-Bromo-2-butyl-2H-1,2,3-triazole, corresponding to the minimum energy conformation. researchgate.netresearchgate.net The results of such calculations for the related 1,2,4-triazole (B32235) have shown excellent agreement between calculated bond lengths and angles and experimental values, confirming the planarity of the triazole ring. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be distributed over the triazole ring and the bromine atom, while the LUMO would also be centered on the heterocyclic ring. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior. researchgate.netresearchgate.net These descriptors provide a quantitative measure of different aspects of reactivity.
Interactive Table: Predicted Reactivity Descriptors for this compound
Note: The values below are illustrative, based on typical DFT calculation results for similar heterocyclic compounds, and serve to represent the type of data generated from FMO analysis.
| Parameter | Formula | Definition | Illustrative Value |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. | 5.7 eV |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | 7.2 eV |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 1.5 eV |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. | 4.35 eV |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. | 2.85 eV |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates high reactivity. | 0.175 eV⁻¹ |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. | 3.32 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of most negative electrostatic potential (rich in electrons, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net
For this compound, the MEP would show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms (N1 and N3) of the triazole ring due to their lone pairs of electrons. These sites are the primary centers for hydrogen bonding and coordination.
Positive Potential (Blue): Likely found around the hydrogen atoms of the butyl chain.
Neutral/Slightly Positive (Green/Light Blue): The area around the bromine atom can exhibit a region of positive potential known as a "sigma-hole," making it a potential halogen bond donor. The hydrocarbon butyl chain would largely be a region of neutral potential.
Conformational Analysis and Molecular Dynamics Simulations
While the triazole ring is rigid and planar, the attached n-butyl group has significant conformational flexibility due to the rotation around its C-C single bonds. Conformational analysis is a computational method used to identify the different spatial arrangements (conformers) of the butyl chain and their relative energies. This helps determine the most stable, low-energy conformations that the molecule is likely to adopt.
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound over time. mdpi.com An MD simulation would model the movements of every atom in the molecule, showing how the butyl chain flexes and rotates at a given temperature. Such simulations are crucial for understanding how the molecule's shape changes in different environments (e.g., in solution) and how its flexibility might influence its ability to bind to a biological target. For instance, studies on other triazoles have used MD to understand how molecular flexibility is related to biological activity. mdpi.com
Prediction of Spectroscopic Parameters from Theoretical Models
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N=N stretching, or C-Br stretching. This theoretical spectrum is invaluable for assigning the absorption bands in an experimental IR spectrum. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical models can calculate the chemical shifts (δ) for ¹H and ¹³C atoms. By predicting the magnetic environment of each nucleus, these calculations help in the assignment of complex experimental NMR spectra.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-visible absorption spectrum. rsc.org This can help identify the orbitals involved in the electronic excitations of the chromophore. However, for some triazole-based systems, achieving high accuracy with TD-DFT can be challenging and may require careful selection of functionals. rsc.org
Molecular Modeling of Intermolecular Interactions
The way this compound interacts with itself and with other molecules is governed by a range of intermolecular forces. Molecular modeling can be used to study these interactions in detail.
Hydrogen Bonding: The nitrogen atoms in the triazole ring are potential hydrogen bond acceptors.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with an electron-rich atom (like an oxygen or nitrogen) on another molecule.
Van der Waals Forces: The butyl group provides a nonpolar surface that can engage in hydrophobic and van der Waals interactions.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment arising from the electronegative nitrogen and bromine atoms, leading to dipole-dipole interactions.
Studies on related fluorinated 1,2,3-triazoles have demonstrated how hydrogen bonding and other intermolecular forces dictate the packing of molecules in the solid state. rsc.org Similar principles would apply to this compound, governing its physical properties like melting and boiling points.
Molecular docking and MD simulations are the primary tools for conceptualizing how a ligand like this compound might bind to a hypothetical protein receptor's active site. mdpi.com This process is not aimed at predicting a specific biological outcome but at understanding the potential binding modes and the key intermolecular forces involved.
A conceptual binding model would involve:
Docking: The molecule would be computationally placed into the receptor's binding pocket in various orientations to find the most favorable binding poses based on a scoring function.
Interaction Analysis: The most stable poses would be analyzed to identify key interactions. The butyl group would likely be oriented towards a hydrophobic pocket in the receptor. The triazole nitrogens could act as hydrogen bond acceptors with donor residues like serine or arginine in the active site. mdpi.com The bromine atom could form a halogen bond with a carbonyl oxygen or another electron-dense group on a protein residue.
MD Simulation of the Complex: A simulation of the ligand-receptor complex would assess the stability of the binding pose over time, revealing how the ligand and protein adjust to each other to optimize their interaction. mdpi.com This provides a dynamic view of the binding mechanism.
Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-Stacking)
The supramolecular architecture and condensed-phase properties of this compound are significantly influenced by a variety of non-covalent interactions. These interactions, driven by the specific electronic and steric characteristics of the molecule, dictate its self-assembly, crystal packing, and potential for molecular recognition. The primary non-covalent forces at play include halogen bonding, hydrogen bonding, and π-stacking, which arise from the molecule's key structural features: the bromine substituent, the nitrogen-rich aromatic triazole ring, and the N-butyl group. While specific computational studies on this compound are not extensively available, a robust understanding can be built from theoretical principles and computational investigations of analogous molecular systems.
Halogen Bonding
The bromine atom at the C4 position of the triazole ring is a key participant in halogen bonding. This is a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic species. Computational studies have shown that a region of positive electrostatic potential, known as a σ-hole, exists on the halogen atom, directly opposite to the C-Br covalent bond. This positive region can interact favorably with a nucleophilic or electron-rich site, such as the nitrogen atoms of a neighboring triazole ring.
The 1,2,3-triazole ring, being an electron-withdrawing heterocycle, enhances the magnitude of the σ-hole on the bromine atom, making it a more potent halogen bond donor. rsc.org Theoretical and experimental studies on other brominated organic molecules have quantified the nature of Br···N halogen bonds, confirming their significance in directing crystal packing. researchgate.net For this compound, these interactions are expected to be a significant force in its solid-state structure, likely forming linear chains or more complex networks.
Hydrogen Bonding
The 1,2,3-triazole scaffold is an active participant in hydrogen bonding. nih.gov The C5-H bond of the triazole ring can function as a hydrogen bond donor, forming C–H···X interactions with suitable acceptors. rsc.org The nitrogen atoms of the triazole ring, with their lone pairs of electrons, are effective hydrogen bond acceptors. acs.org
π-Stacking
The aromatic 1,2,3-triazole ring provides the basis for π-stacking interactions. These non-covalent interactions occur between the π-electron systems of adjacent rings and are crucial for the stabilization of layered structures in the solid state. The stacking can be either face-to-face or offset (slipped-stack), with the latter often being more favorable as it minimizes electrostatic repulsion.
Crystallographic studies of various triazole-containing compounds have revealed the presence of significant π-π stacking interactions. researchgate.netrsc.org For example, centrosymmetric π-π stacking interactions have been observed between triazole rings in the crystal structure of (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, with a ring-centroid separation of 3.895 Å. researchgate.net In the case of this compound, the triazole rings are expected to form similar stacking arrangements. The presence and geometry of these stacks will be influenced by the steric demands of the butyl group and the electronic effects of the bromine substituent.
Summary of Potential Non-Covalent Interactions
The following table summarizes the anticipated non-covalent interactions for this compound based on theoretical considerations and data from analogous compounds.
| Interaction Type | Donor Group | Acceptor Group | Expected Geometric Features |
| Halogen Bonding | C4-Br (σ-hole) | N -atoms of a neighboring triazole ring | Linear C-Br···N arrangement |
| Hydrogen Bonding | C5-H of the triazole ring | N -atoms of a neighboring triazole ring | Directional interaction with typical H···N distances |
| π-Stacking | π-system of the triazole ring | π-system of an adjacent triazole ring | Parallel or offset orientation of the triazole rings |
Detailed research findings from dedicated computational and experimental investigations on this compound are needed to provide precise quantitative data on the energies and geometries of these fundamental interactions.
Applications in Chemical Design and Materials Science Mechanistic and Design Principles
Role as a Chemical Building Block in Organic Synthesis
4-Bromo-2-butyl-2H-1,2,3-triazole serves as a pivotal intermediate in the construction of more complex molecular architectures. Its utility is primarily derived from the regioselective placement of the butyl group at the N-2 position and the reactive bromo group at the C-4 position.
Precursor for Advanced Heterocyclic Systems
The synthesis of this compound is itself an example of precise synthetic control. The process often involves the regioselective N-2 alkylation of a 4-bromo-NH-1,2,3-triazole precursor with a butyl halide. organic-chemistry.org This strategic placement of the butyl group leaves the C-4 bromine atom as a versatile handle for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.
The C-Br bond is amenable to forming new carbon-carbon and carbon-heteroatom bonds, making the compound an excellent precursor for a wide array of advanced, polysubstituted heterocyclic systems. organic-chemistry.org The Suzuki-Miyaura cross-coupling reaction is a prominent method used to arylate the C-4 position, thereby constructing complex 2,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.orgrsc.org This methodology is highly valued for its tolerance of various functional groups and its effectiveness in creating conjugated systems relevant to medicinal chemistry and materials science. nih.govnih.gov
The general transformation can be described as follows:
Reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base yields a 4-aryl-2-butyl-2H-1,2,3-triazole.
This approach allows for the systematic introduction of diverse functionalities, leading to the development of novel molecular frameworks. nih.gov
Table 1: Representative Suzuki Cross-Coupling Reactions on 4-Bromo-1,2,3-Triazole Scaffolds
| Entry | Bromo-Triazole Substrate | Coupling Partner (Boronic Acid) | Catalyst/Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4-Bromo-2-alkyl-2H-1,2,3-triazole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Alkyl-4-phenyl-2H-1,2,3-triazole | High | organic-chemistry.orgmdpi.com |
| 2 | 4-Bromo-2-alkyl-2H-1,2,3-triazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Alkyl-4-(4-methoxyphenyl)-2H-1,2,3-triazole | High | organic-chemistry.orgmdpi.com |
Note: This table presents data for analogous 2-alkyl-4-bromo-triazoles to illustrate the synthetic potential of the target compound.
Furthermore, the bromine atom can be replaced through other cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, or removed via hydrogenation to yield 2,4-disubstituted triazoles, further diversifying the range of accessible heterocyclic systems. organic-chemistry.org
Scaffold for Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. mdpi.comnih.gov While 1,2,3-triazoles are often the products of MCRs (e.g., via click chemistry), pre-formed triazoles functionalized with reactive groups can serve as stable scaffolds within subsequent MCRs. orientjchem.orgresearchgate.net
For this compound to be used as an MCR scaffold, the bromo group would typically first be converted into a more suitable functional group, such as an aldehyde. This can be achieved via lithium-halogen exchange followed by reaction with a formylating agent. The resulting triazole-4-carbaldehyde can then participate as a key component in classic MCRs like the Biginelli or Hantzsch reactions.
For instance, a 1,2,3-triazole-aldehyde derivative can react with ethyl acetoacetate (B1235776) and urea (B33335) in a Biginelli reaction to produce novel dihydropyrimidinone-triazole hybrids. nih.gov This approach leverages the stability and specific stereoelectronic properties of the triazole core to build complex, biologically relevant molecules in a highly convergent manner. nih.gov
Triazole as a Ligand in Coordination Chemistry and Catalysis
The 1,2,3-triazole ring is an excellent ligand for transition metals, a property that has been extensively exploited in catalysis and materials science. bohrium.comsdu.dkresearchgate.net The nitrogen atoms of the triazole ring act as donor sites, forming stable coordination complexes with a wide range of metals.
Design Principles for N-Coordination with Transition Metals
The 1,2,3-triazole ring possesses three nitrogen atoms, with N-2 and N-3 being the primary sites for metal coordination. rsc.orgrsc.org Depending on the metal center and the steric and electronic nature of the substituents on the triazole ring, various coordination modes are possible, including monodentate (coordination through N-3) and bridging (coordination through N-2 and N-3). researchgate.net
In this compound, the substituents play a crucial role in modulating its properties as a ligand:
N-2 Butyl Group: This alkyl group is electron-donating through an inductive effect. This increases the electron density on the triazole ring, enhancing the σ-donor capacity of the N-3 nitrogen, making it a stronger ligand. The steric bulk of the butyl group can also influence the geometry of the resulting metal complex.
Computational studies and experimental data on related systems show that the balance of these electronic effects allows for fine-tuning of the properties of the resulting metal complexes. rsc.orgrsc.org The HOMO-LUMO energy gap of the complex, which is critical for its reactivity and photophysical properties, can be systematically adjusted by varying the substituents on the triazole ligand. rsc.org
Ligand Applications in Homogeneous and Heterogeneous Catalysis
Transition metal complexes featuring 1,2,3-triazole-based ligands have emerged as effective catalysts for a variety of organic transformations. bohrium.comnih.gov The triazole ring serves as a stable anchor that is more robust than some traditional ligands, while its electronic properties can be tuned to optimize catalytic activity and selectivity. bohrium.com
While specific catalytic applications for complexes of this compound are not extensively documented, the principles derived from analogous systems are directly applicable. Triazole-ligated complexes of metals such as palladium, copper, ruthenium, and iridium have been successfully employed in:
Cross-Coupling Reactions: Palladium-triazole complexes are used in Suzuki and Heck couplings.
Oxidation Reactions: Copper-triazole complexes have shown activity in alcohol oxidation. bohrium.com
Cycloaddition Reactions: Ruthenium- and copper-catalyzed azide-alkyne cycloadditions (click chemistry) often utilize triazole-containing ancillary ligands. bohrium.com
The triazole ligand can stabilize the metal center, prevent agglomeration in the case of nanoparticle catalysts, and its electronic tunability can directly impact the rate-determining step of a catalytic cycle. bohrium.comrsc.org
Table 2: Examples of Catalytic Applications of Transition Metal Complexes with 1,2,3-Triazole Ligands
| Metal | Ligand Type | Catalytic Transformation | Key Finding | Reference |
|---|---|---|---|---|
| Copper (Cu) | Bidentate Pyridyl-triazole | Alcohol Oxidation | Ligand structure influences catalytic efficiency. | bohrium.com |
| Ruthenium (Ru) | Bidentate Triazole-isoquinoline | Antibacterial Activity | Complexation enhances biological activity compared to the free ligand. | nih.gov |
| Palladium (Pd) | Triazole-based N-heterocyclic carbene | C-C Coupling Reactions | Triazole ligands offer an alternative to traditional phosphine (B1218219) ligands. | bohrium.com |
Integration into Advanced Materials
The rigidity, aromaticity, high polarity, and coordination capability of the 1,2,3-triazole ring make it a valuable component in the design of advanced functional materials. researchgate.neteurekaselect.com this compound is a particularly useful building block for such materials, as the bromo-substituent provides a convenient point for polymerization or covalent attachment to other structures.
This compound can be envisioned as a monomer or functionalizing agent in several classes of materials:
Polymers: The bromo group can be converted to other functionalities (e.g., vinyl or ethynyl (B1212043) groups via cross-coupling) suitable for polymerization. The resulting poly-triazoles can exhibit high thermal stability and interesting dielectric properties. The triazole ring can act as a linker in donor-acceptor materials for applications in organic electronics. researchgate.net
Metal-Organic Frameworks (MOFs): While the monodentate nature of this specific triazole might be less common for forming extended frameworks, it could be used to functionalize the pores of existing MOFs or to create complexes that can be incorporated into larger structures.
Liquid Crystals and Gels: The rigid triazole core, when attached to suitable long-chain or disc-like molecules, can promote the formation of ordered liquid crystalline phases. Similarly, it can be incorporated into molecules that self-assemble into organogels.
Corrosion Inhibitors: 1,2,3-triazole derivatives are known to be effective corrosion inhibitors for metals like steel in acidic environments. nih.gov The nitrogen atoms can coordinate to the metal surface, forming a protective film. The butyl group enhances hydrophobicity, which can further improve inhibition efficiency.
The ability to synthesize this compound with high regioselectivity and to subsequently functionalize it through its bromo-handle makes it a versatile platform for developing new materials with tailored properties.
Chemical Functionalization of Polymers and Macromolecules
The covalent incorporation of this compound into polymeric structures can be achieved through several synthetic strategies, enabling the precise tuning of material properties. The bromine atom on the triazole ring is a key feature, allowing for post-polymerization modification via cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This approach provides a powerful tool for introducing a wide range of functional groups onto the polymer backbone, thereby altering its physical, chemical, and electronic characteristics.
For instance, polymers bearing the 4-bromo-2-butyl-1,2,3-triazole moiety can be functionalized with chromophores, fluorophores, or electronically active groups to create materials for optical and electronic applications. The butyl group contributes to the processability of the resulting polymers by enhancing their solubility in common organic solvents. The triazole core itself imparts thermal stability and can influence the polymer's conformational properties.
Table 1: Strategies for Polymer Functionalization using this compound
| Reaction Type | Reagents and Conditions | Introduced Functionality | Potential Application |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl groups | Organic electronics, sensing |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl groups | Conjugated materials, advanced coatings |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino groups | Biomaterials, responsive polymers |
| Stille Coupling | Organostannane, Pd catalyst | Various organic groups | Fine chemical synthesis, materials science |
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
In the design of metal-organic frameworks (MOFs) and coordination polymers, the this compound can act as a versatile ligand. The nitrogen atoms of the triazole ring can coordinate to metal centers, forming extended network structures. The bromine atom can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of the framework and enhance its stability. Furthermore, the bromo group can be a site for post-synthetic modification of the MOF, allowing for the introduction of new functionalities within the pores.
The butyl group plays a crucial role in modulating the framework's properties. It can influence the pore size and hydrophobicity of the MOF, which is critical for applications in gas storage, separation, and catalysis. The flexibility of the butyl chain can also lead to the formation of dynamic or "soft" MOFs that respond to external stimuli.
Design of Responsive Chemical Systems based on Triazole Core
The 1,2,3-triazole ring is an excellent scaffold for the design of responsive chemical systems due to its electronic properties and stability. The electron-withdrawing nature of the triazole ring can be modulated by the substituents at the 2- and 4-positions. In this compound, the bromine atom further enhances the electron-deficient character of the ring.
This electronic tuning can be exploited to create systems that respond to changes in their environment, such as pH, light, or the presence of specific analytes. For example, the triazole core can be incorporated into molecules that exhibit changes in their fluorescence or color upon binding to a target species. The butyl group can be designed to participate in host-guest interactions, contributing to the selectivity of the responsive system.
Bioisosteric Design Principles in Chemical Scaffolds (Focus on chemical mimicry, not biological effects)
The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties, is a cornerstone of rational drug design. The 1,2,3-triazole ring has emerged as a successful bioisostere for several common functional groups found in biologically active molecules.
Mimicry of Amide and Other Functional Groups
The 1,2,3-triazole ring is widely recognized as a superior bioisosteric replacement for the amide bond. The triazole core mimics the steric and electronic features of the amide group, including its size, planarity, and dipole moment. Unlike the amide bond, the triazole ring is not susceptible to enzymatic hydrolysis, which can lead to improved metabolic stability.
Table 2: Comparison of Amide Bond and 1,2,3-Triazole Ring as Bioisosteres
| Property | Amide Bond | 1,2,3-Triazole Ring | Implication for Design |
| Geometry | Planar | Planar | Mimics peptide backbone conformation |
| Dipole Moment | ~3.5 D | ~4.8-5.2 D | Similar electrostatic interactions |
| Hydrogen Bonding | H-bond donor and acceptor | H-bond acceptor | Can engage in similar intermolecular interactions |
| Metabolic Stability | Susceptible to hydrolysis | Resistant to hydrolysis | Improved pharmacokinetic profile |
Modulating Metabolic Stability and Pharmacokinetic Properties (conceptual design)
The incorporation of a 1,2,3-triazole ring into a molecule can significantly impact its pharmacokinetic properties. As mentioned, the resistance of the triazole ring to enzymatic cleavage enhances metabolic stability. The triazole core can also influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile by altering its polarity, lipophilicity, and ability to engage in hydrogen bonding.
In the context of this compound, the butyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The bromine atom can also influence the metabolic fate of the molecule, as it can be a site for oxidative metabolism. By carefully designing the substituents on the triazole ring, it is possible to fine-tune the pharmacokinetic properties of a lead compound to achieve a desired therapeutic profile.
Supramolecular Assembly and Recognition Chemistry
The 1,2,3-triazole ring is a valuable component in the field of supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions. These interactions, which include hydrogen bonding, dipole-dipole interactions, and π-stacking, can be used to direct the self-assembly of molecules into well-defined, higher-order structures.
The this compound molecule possesses several features that make it an interesting building block for supramolecular assembly. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the C-H bond at the 5-position can act as a weak hydrogen bond donor. The bromine atom can participate in halogen bonding, an increasingly recognized and powerful tool for controlling molecular assembly. The butyl group can engage in van der Waals interactions and can influence the packing of the molecules in the solid state or in solution.
These non-covalent interactions can be harnessed to construct a variety of supramolecular architectures, such as gels, liquid crystals, and molecular capsules. These materials can have applications in areas such as sensing, drug delivery, and catalysis. The ability to precisely control the self-assembly process through the judicious choice of substituents on the triazole ring is a key advantage of this chemical scaffold.
Future Perspectives and Research Directions for 4 Bromo 2 Butyl 2h 1,2,3 Triazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,2,3-triazoles has been revolutionized by the advent of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). tandfonline.comfrontiersin.org However, the synthesis of N2-substituted triazoles, such as 4-Bromo-2-butyl-2H-1,2,3-triazole, often requires alternative strategies or presents challenges in achieving regioselectivity. frontiersin.orgresearchgate.net Future research must prioritize the development of more efficient, sustainable, and selective synthetic routes.
A significant shift towards green chemistry principles is anticipated, moving away from hazardous reagents and energy-intensive processes. rsc.org This includes the exploration of water-driven procedures, reusable catalysts, and solvent-free reaction conditions. rsc.orgrsc.org For instance, developing a one-pot, three-component reaction involving a butyl-substituted nitrogen source, an azide (B81097) source like TMSN₃, and a bromo-alkyne synthon under copper catalysis could provide a direct and selective route to 2,4-disubstituted triazoles. frontiersin.orgresearchgate.net The selective synthesis of these isomers can be controlled by modifying the amount of the copper catalyst used. frontiersin.org
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Methodology | Key Advantages | Potential Challenges | Relevant Research Area |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced regioselectivity. acs.org | Scalability, potential for localized overheating. | High-throughput screening, rapid analogue synthesis. |
| Sonochemistry | Enhanced reaction rates, use of heterogeneous catalysts, milder conditions. rsc.org | Specialized equipment required, mechanistic understanding can be complex. | Eco-friendly synthesis using nanorod-like catalysts. rsc.org |
| Flow Chemistry | Precise control over reaction parameters, improved safety, easy scalability. | Initial setup costs, potential for clogging with heterogeneous catalysts. | Industrial-scale production, library synthesis. |
| Organocatalysis | Avoidance of toxic heavy metals, mild reaction conditions. nih.govacs.org | Catalyst loading can be high, may lack the efficiency of metal catalysts. | Metal-free synthesis of functionalized triazoles. nih.gov |
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
The bromine atom at the C4 position of this compound is a key functional handle for subsequent chemical modifications. Future research will undoubtedly focus on leveraging this reactivity to create a diverse library of novel compounds. While bromine-lithium exchange reactions on dibromo-1,2,3-triazoles are known to occur selectively at the C5 position, the reactivity of a single C4-bromo substituent warrants deeper investigation. rsc.org
Exploring transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C4-Br bond is a promising avenue. This would allow for the introduction of a wide array of aryl, alkyl, alkynyl, and amino groups, dramatically expanding the chemical space accessible from this scaffold. A major challenge and research focus will be achieving high selectivity and understanding how the N2-butyl group influences the electronic properties and reactivity of the triazole ring and its C4-substituent. researchgate.net The inherent π-deficient nature of the 1,2,4-triazole (B32235) ring makes it susceptible to nucleophilic substitution, a property that could be further explored for the C4-bromo position under specific conditions. nih.gov
Table 2: Potential Functionalization Reactions at the C4-Position
| Reaction Type | Reagents | Potential Product | Future Research Goal |
|---|---|---|---|
| Suzuki Coupling | Aryl/alkyl boronic acids, Pd catalyst | 4-Aryl/alkyl-2-butyl-2H-1,2,3-triazole | Develop catalyst systems for high-yield coupling with diverse substrates. |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 4-Alkynyl-2-butyl-2H-1,2,3-triazole | Create extended π-conjugated systems for materials science applications. |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | 4-Amino-2-butyl-2H-1,2,3-triazole | Synthesize analogues of biologically active aminotriazoles. |
| Stille Coupling | Organostannanes, Pd catalyst | 4-Substituted-2-butyl-2H-1,2,3-triazole | Explore couplings with complex fragments for drug discovery. |
| Halogen-Lithium Exchange | Butyllithium, then electrophile (e.g., CO₂) | 2-Butyl-2H-1,2,3-triazole-4-carboxylic acid | Investigate regioselectivity and functional group tolerance. rsc.org |
Advanced Characterization Techniques for Dynamic Processes
While standard techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry are essential for routine characterization, future studies will require more advanced methods to probe the nuanced structural and dynamic features of this compound and its derivatives. acs.orgurfu.ruresearchgate.net
For instance, in-situ spectroscopic techniques (e.g., ReactIR, in-situ NMR) could be employed to monitor reaction kinetics and identify transient intermediates during its synthesis or subsequent functionalization. This would provide crucial mechanistic insights, helping to optimize reaction conditions for improved yield and selectivity. acs.org Advanced 2D NMR techniques will be vital for unambiguously assigning the structure of complex derivatives. Given that 1,2,3-triazoles can exist in different tautomeric forms (1H, 2H, and 4H), studying the tautomeric equilibrium in solution is critical. nih.gov Although the N2-butyl substitution fixes the tautomeric form in the parent compound, derivatives created through subsequent reactions might exhibit dynamic behavior that requires advanced characterization to understand.
Computational Predictions Guiding Experimental Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. tandfonline.com For this compound, computational studies will be instrumental in guiding future experimental work, saving significant time and resources. bohrium.commdpi.com
DFT calculations can be used to predict a wide range of properties before a molecule is ever synthesized. acs.org This includes optimizing molecular geometries, calculating spectroscopic data (NMR, IR) to aid in experimental characterization, and determining electronic properties like frontier molecular orbital (FMO) energies (HOMO-LUMO gaps). tandfonline.combohrium.com These predictions can help rationalize the compound's reactivity, stability, and potential photophysical properties. Furthermore, computational modeling can be used to screen virtual libraries of derivatives, predicting their binding affinities to biological targets or their properties as functional materials, thereby prioritizing the most promising candidates for synthesis. mdpi.comnih.gov
Table 3: Computationally Accessible Properties and Their Utility
| Predicted Property | Computational Method | Experimental Application/Guidance |
|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP) | Provides bond lengths and angles for comparison with X-ray data. nih.gov |
| NMR Chemical Shifts | DFT with GIAO method | Aids in the assignment of complex experimental NMR spectra. bohrium.com |
| Vibrational Frequencies (IR) | DFT | Helps to assign functional groups in experimental IR spectra. tandfonline.com |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Predicts reactivity, electronic transitions, and potential for use in electronics. tandfonline.comacs.org |
| Reaction Pathways and Transition States | DFT | Elucidates reaction mechanisms and predicts regioselectivity. acs.org |
| Binding Affinity (Docking) | Molecular Docking | Screens for potential biological activity by predicting interaction with protein targets. bohrium.comresearchgate.net |
Expanding Applications in Functional Materials and Supramolecular Systems
The unique structure of this compound makes it an attractive building block for novel functional materials and supramolecular assemblies. The triazole ring is a stable, aromatic linker, while the butyl group can impart solubility in organic media and influence packing in the solid state. acs.org
The bromine atom is particularly significant as it can act as a halogen bond donor. rsc.org Halogen bonding (C-Br···N/O) is a highly directional, non-covalent interaction that can be used to control the self-assembly of molecules into well-defined supramolecular architectures like 1D chains or more complex networks. rsc.org By designing complementary molecules with halogen bond acceptors, it will be possible to construct novel co-crystals and organic frameworks with tailored properties.
Furthermore, by replacing the bromine atom with photoactive or electroactive groups via the cross-coupling reactions discussed previously, this scaffold could be incorporated into conjugated polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The combination of the stable triazole core and functional side chains offers a pathway to materials with tunable electronic and optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
